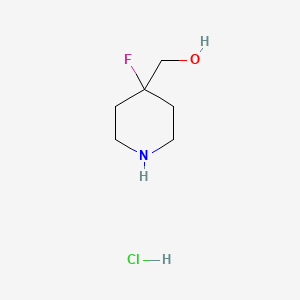

(4-Fluoropiperidin-4-yl)methanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluoropiperidin-4-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO.ClH/c7-6(5-9)1-3-8-4-2-6;/h8-9H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWAOBUILVUPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CO)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254115-16-6 | |

| Record name | (4-fluoropiperidin-4-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Fluoropiperidin-4-yl)methanol Hydrochloride

This technical guide provides a detailed protocol for the synthesis of (4-Fluoropiperidin-4-yl)methanol hydrochloride, a valuable building block for researchers, scientists, and professionals in drug development. The synthesis involves a multi-step process commencing with the protection of the piperidine nitrogen, followed by reduction of a carboxylate group, and concluding with deprotection and salt formation.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1254115-16-6 | [1][2] |

| Molecular Formula | C₆H₁₂FNO・HCl | [1] |

| Molecular Weight | 169.63 g/mol | [1] |

| Purity | Typically ≥95% | [1][2] |

| Physical Form | Solid | [3] |

| Storage | Room temperature, under inert gas (Argon) | [3] |

Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process, as illustrated in the workflow diagram below. The pathway begins with the readily available N-Boc-4-fluoropiperidine-4-carboxylic acid.

Caption: Synthetic route for this compound.

Experimental Protocols

This section details the experimental procedures for each step of the synthesis.

Step 1: Synthesis of N-Boc-(4-fluoropiperidin-4-yl)methanol

Principle: The carboxylic acid functionality of N-Boc-4-fluoropiperidine-4-carboxylic acid is selectively reduced to a primary alcohol using a borane-tetrahydrofuran complex.

Procedure:

-

To a solution of N-Boc-4-fluoropiperidine-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), cooled to 0 °C under an inert atmosphere, is added borane-tetrahydrofuran complex (1.0 M in THF, 1.1 eq) dropwise.

-

The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford N-Boc-(4-fluoropiperidin-4-yl)methanol.

| Parameter | Value |

| Starting Material | N-Boc-4-fluoropiperidine-4-carboxylic acid |

| Reagent | Borane-tetrahydrofuran complex (1M in THF) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 14 hours |

| Work-up | Quenching with Methanol and NaHCO₃, Extraction |

| Purification | Flash Column Chromatography |

| Expected Yield | 80-90% |

Step 2: Synthesis of this compound

Principle: The N-Boc protecting group is removed under acidic conditions using hydrochloric acid in an organic solvent, which concurrently forms the hydrochloride salt of the desired product.

Procedure:

-

N-Boc-(4-fluoropiperidin-4-yl)methanol (1.0 eq) is dissolved in a minimal amount of 1,4-dioxane.

-

A solution of 4 M HCl in 1,4-dioxane (4.0 eq) is added to the mixture at room temperature.

-

The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by TLC.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting solid is triturated with diethyl ether, filtered, and washed with cold diethyl ether to yield this compound as a solid.

-

The product is dried under vacuum.

| Parameter | Value |

| Starting Material | N-Boc-(4-fluoropiperidin-4-yl)methanol |

| Reagent | 4 M HCl in 1,4-Dioxane |

| Solvent | 1,4-Dioxane |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Work-up | Evaporation and Trituration with Diethyl Ether |

| Purification | Filtration and Washing |

| Expected Yield | >95% |

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the piperidine ring protons and the hydroxymethyl protons. |

| ¹³C NMR | Signals for the carbons of the piperidine ring and the hydroxymethyl group. |

| ¹⁹F NMR | A characteristic signal for the fluorine atom. |

| Mass Spec. | Molecular ion peak corresponding to the free base [M+H]⁺. |

| Purity (HPLC) | ≥95% |

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Borane-tetrahydrofuran complex is a flammable and corrosive reagent and should be handled with care under an inert atmosphere.

-

Hydrochloric acid is corrosive and should be handled with appropriate caution.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

References

Characterization of (4-Fluoropiperidin-4-yl)methanol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluoropiperidin-4-yl)methanol hydrochloride is a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom and a hydroxymethyl group at the 4-position of the piperidine ring can significantly influence the compound's physicochemical properties, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the characterization of this compound, including its chemical and physical properties, proposed methods for its synthesis and purification, and detailed analytical protocols for its characterization. This document is intended to serve as a valuable resource for researchers and scientists working with this and related compounds.

Physicochemical Properties

The known and predicted physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding the compound's behavior in various experimental settings.

Table 1: General and Chemical Properties

| Property | Value | Source |

| CAS Number | 1254115-16-6 | [1][2] |

| Molecular Formula | C₆H₁₃ClFNO | [2] |

| Molecular Weight | 169.62 g/mol | [2] |

| IUPAC Name | (4-fluoro-4-piperidinyl)methanol hydrochloride | |

| InChI Key | UEWAOBUILVUPBK-UHFFFAOYSA-N | |

| SMILES | OCC1(F)CCNCC1.[H]Cl | [2] |

| Purity | Typically ≥95% | [1][2] |

| Physical Form | Solid | |

| Storage Temperature | Room temperature | [2] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XlogP | -0.2 | [3] |

| Topological Polar Surface Area | 32.3 Ų | [4] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bond Count | 1 | [5] |

Synthesis and Purification

Proposed Synthetic Pathway: Hydroxymethylation

A common method for the introduction of a hydroxymethyl group is through the reaction with formaldehyde followed by reduction.

References

(4-Fluoropiperidin-4-yl)methanol hydrochloride CAS number 1254115-16-6

An In-depth Technical Guide to (4-Fluoropiperidin-4-yl)methanol hydrochloride (CAS Number: 1254115-16-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the piperidine scaffold imparts unique physicochemical and pharmacological properties, making it a valuable building block for novel therapeutics, particularly those targeting the central nervous system (CNS).

Chemical and Physical Properties

This compound is a solid organic compound. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for experimental studies.[1] The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1254115-16-6 | [1] |

| Molecular Formula | C₆H₁₃ClFNO | [1] |

| Molecular Weight | 169.63 g/mol | [1][2] |

| IUPAC Name | (4-fluoro-4-piperidinyl)methanol hydrochloride | [1] |

| Synonyms | (4-fluoropiperidin-4-yl)methanol,hydrochloride | |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1][2] |

| Storage Temperature | Room temperature | [1] |

| InChI Key | UEWAOBUILVUPBK-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of 1-BOC-4-fluoro-4-(hydroxymethyl)-piperidine

This protocol describes the synthesis of the N-Boc protected precursor to (4-Fluoropiperidin-4-yl)methanol.

Materials:

-

1-oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester (epoxide starting material)

-

Pyridine hydrofluoride (HF in pyridine)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium carbonate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Heptane

Procedure:

-

A solution of HF in pyridine is dissolved in dichloromethane and cooled to -10°C.

-

The epoxide starting material, dissolved in dichloromethane, is added dropwise to the cooled HF-pyridine solution, maintaining the temperature at -10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

The reaction is quenched by diluting with dichloromethane and washing with a saturated aqueous sodium carbonate solution.

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in heptane as the eluent to yield 1-BOC-4-fluoro-4-(hydroxymethyl)-piperidine.[3]

Subsequent Steps for this compound:

-

Deprotection: The Boc-protecting group can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an organic solvent.

-

Salt Formation: If not already achieved during deprotection, the free base can be dissolved in a suitable solvent like diethyl ether or methanol, followed by the addition of a solution of hydrogen chloride in the same or another appropriate solvent to precipitate the hydrochloride salt.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated piperidines are a class of compounds that have garnered significant attention in drug discovery. The introduction of fluorine can modulate several key properties of a molecule, including:

-

Metabolic Stability: The carbon-fluorine bond is very strong and less susceptible to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug.

-

Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes, including the blood-brain barrier.

-

Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger and more selective interactions with biological targets.

This compound, and its derivatives, are being investigated for a range of therapeutic applications, particularly in the area of CNS disorders.

Potential Therapeutic Areas and Biological Targets

Research on structurally similar compounds suggests that derivatives of (4-Fluoropiperidin-4-yl)methanol could be potent and selective ligands for various receptors in the CNS. One such target is the dopamine D4 receptor .

| Compound Class | Biological Target | Potential Therapeutic Application | Key Findings | Source |

| 4,4-Difluoro-3-(phenoxymethyl)piperidine analogs | Dopamine D4 Receptor (D4R) Antagonist | Schizophrenia, ADHD | SAR studies revealed that specific substitutions on the phenoxy ring led to potent D4R antagonists with improved CNS MPO scores. | [4][5] |

| Fluorinated ethynylpiperidine derivatives | Sodium Channels (Nav1.4, Nav1.5) | Local Anesthesia, Cardiac Arrhythmias | Demonstrated prolonged local anesthetic activity and antiarrhythmic effects, with molecular docking studies confirming high binding affinity to sodium channel macromolecules. | [6] |

Signaling Pathways

Given the evidence from closely related analogs, a plausible mechanism of action for derivatives of this compound involves the modulation of G protein-coupled receptor (GPCR) signaling, such as the dopamine D4 receptor. As an antagonist, the compound would bind to the receptor but not activate it, thereby blocking the downstream signaling cascade initiated by the endogenous ligand, dopamine.

Safety Information

This compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

(Source: Sigma-Aldrich[1])

Conclusion

This compound is a valuable and versatile building block for the development of novel therapeutics. Its fluorinated piperidine core offers significant advantages in terms of metabolic stability and potential for high-affinity receptor binding. While detailed biological data for this specific compound is limited in the public domain, the extensive research on closely related analogs, particularly as dopamine D4 receptor antagonists, highlights its potential for the development of new treatments for CNS disorders. Further investigation into the synthesis of diverse derivatives and their pharmacological profiling is warranted to fully explore the therapeutic potential of this promising scaffold.

References

- 1. This compound | 1254115-16-6 [sigmaaldrich.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 1-BOC-4-FLUORO-4-(HYDROXYMETHYL)-PIPERIDINE | 614730-97-1 [m.chemicalbook.com]

- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of (4-Fluoropiperidin-4-yl)methanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (4-Fluoropiperidin-4-yl)methanol hydrochloride. The information is curated for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound for its application in scientific research.

Core Physical and Chemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that some of the listed properties are predicted values from computational models, as experimental data is not uniformly available in published literature.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃ClFNO | [1][2] |

| Molecular Weight | 169.62 g/mol | [1][2][3] |

| CAS Number | 1254115-16-6 | [2][3][4] |

| Appearance | Solid | [2] |

| Purity | ≥95% to 97% | [3] |

| Predicted LogP | -0.2 | [5] |

| Predicted Topological Polar Surface Area (TPSA) | 32.3 Ų | [1] |

| Storage Temperature | Room temperature, under inert gas (Argon) |

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.

Apparatus:

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.[7]

-

Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is compact at the bottom.[7][8]

-

Measurement:

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1.0°C).

Solubility Determination

The solubility of this compound in various solvents is determined to understand its behavior in different media, which is crucial for reaction setup, purification, and formulation.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Graduated pipettes or cylinders

-

Analytical balance

Procedure:

-

Solvent Selection: A range of common laboratory solvents (e.g., water, methanol, ethanol, dichloromethane, acetone, dimethyl sulfoxide) are selected.

-

Qualitative Assessment:

-

A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 0.1 mL) is added, and the mixture is vortexed.

-

The process of adding solvent in small increments and vortexing is continued until the solid dissolves completely or a maximum volume is reached.

-

Observations are recorded as soluble, partially soluble, or insoluble.

-

-

Quantitative Assessment (for soluble compounds):

-

A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent.

-

The mixture is stirred or agitated at a constant temperature for a prolonged period to ensure equilibrium is reached.

-

The undissolved solid is removed by filtration or centrifugation.

-

A known volume of the clear supernatant is taken, the solvent is evaporated, and the mass of the dissolved solid is determined. The solubility is then calculated in terms of g/L or mg/mL.

-

As an amine hydrochloride, the compound is expected to be soluble in polar protic solvents like water and alcohols.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvents (e.g., D₂O, CD₃OD, DMSO-d₆)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[10] The choice of solvent depends on the compound's solubility.

-

Transfer to NMR Tube: The solution is transferred to an NMR tube.[10]

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The instrument is tuned, and the magnetic field is shimmed for homogeneity.[10]

-

For ¹H NMR, standard parameters are used, typically with 16-64 scans.[10]

-

For ¹³C NMR, a proton-decoupled experiment is run, requiring a larger number of scans (e.g., 1024 or more) for a good signal-to-noise ratio.[10]

-

-

Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[11][12]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Apparatus:

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

-

Syringe pump or liquid chromatography (LC) system for sample introduction

-

Volumetric flasks and pipettes

-

Solvents (e.g., methanol, acetonitrile, water with formic acid or ammonium acetate)

Procedure:

-

Sample Preparation: A dilute solution of the compound (typically in the µg/mL to ng/mL range) is prepared in a suitable solvent system that is compatible with the ionization technique.

-

Infusion: The sample solution is introduced into the mass spectrometer at a constant flow rate.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. The instrument is typically scanned over a mass range that includes the expected molecular weight.

-

Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the molecular ion, which confirms the molecular weight of the free base. Fragmentation patterns can provide additional structural information.

Workflow and Data Integration

The characterization of a new batch or sample of this compound typically follows a logical workflow to confirm its identity and purity.

Figure 1. A general experimental workflow for the synthesis, purification, and characterization of this compound.

References

- 1. ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride | C6H13ClFNO | CID 91825876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemuniverse.com [chemuniverse.com]

- 4. rndmate.com [rndmate.com]

- 5. PubChemLite - this compound (C6H12FNO) [pubchemlite.lcsb.uni.lu]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. mt.com [mt.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

(4-Fluoropiperidin-4-yl)methanol hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (4-Fluoropiperidin-4-yl)methanol hydrochloride, a key building block in medicinal chemistry. The presence of a fluorine atom and a hydroxymethyl group on the piperidine scaffold makes it a valuable intermediate for the development of novel therapeutics, particularly in the area of neurological disorders.

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₆H₁₂FNO·HCl (or C₆H₁₃ClFNO) | [1][2][3][4] |

| Molecular Weight | 169.63 g/mol | [4] |

| CAS Number | 1254115-16-6 | [1][4] |

| Physical Form | Solid | [1] |

| Purity | Typically available at ≥95% | [1][4] |

| Storage | Room temperature, under inert atmosphere (e.g., Argon) | [1] |

Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for this compound is not extensively detailed in the literature, a plausible and effective method involves the hydroxymethylation of a 4-fluoropiperidine precursor, followed by salt formation.

Step 1: Synthesis of (4-Fluoropiperidin-4-yl)methanol (Free Base)

This step introduces the hydroxymethyl group onto the 4-position of the fluorinated piperidine ring.

-

Reaction: Hydroxymethylation

-

Reagents:

-

4-Fluoropiperidine (or a suitable N-protected derivative)

-

Formaldehyde (typically as an aqueous solution, e.g., formalin)

-

Reducing agent: Sodium borohydride (NaBH₄)

-

-

Solvent: Alcoholic solvent such as methanol or ethanol.

-

Mechanism: The synthesis proceeds via a nucleophilic addition of the piperidine to formaldehyde, forming a hemiaminal intermediate, which is subsequently reduced in situ by the reducing agent to yield the final product.[5]

-

Experimental Procedure:

-

Dissolve 4-fluoropiperidine in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.

-

Slowly add an aqueous solution of formaldehyde to the stirred solution, maintaining the temperature at 0-5 °C.

-

After the addition is complete, continue stirring at the same temperature for 1-2 hours.

-

Portion-wise, add sodium borohydride to the reaction mixture. Control the addition rate to manage gas evolution and maintain the temperature below 10 °C.

-

Once the addition of the reducing agent is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4-Fluoropiperidin-4-yl)methanol.

-

If necessary, purify the crude product by column chromatography on silica gel.

-

Step 2: Formation of the Hydrochloride Salt

This step converts the free base into its more stable and handleable hydrochloride salt.

-

Reagents:

-

(4-Fluoropiperidin-4-yl)methanol (from Step 1)

-

Hydrochloric acid (solution in a suitable solvent, e.g., 2M HCl in diethyl ether or isopropanol)

-

-

Solvent: A non-polar organic solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of ethyl acetate and hexane.

-

Experimental Procedure:

-

Dissolve the purified (4-Fluoropiperidin-4-yl)methanol in a minimal amount of a suitable solvent like diethyl ether.

-

To this solution, add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring.

-

A precipitate of this compound will form.

-

Continue stirring for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of pharmaceutical intermediates. A reversed-phase HPLC method is generally suitable for this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating piperidine derivatives.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

-

Detection: As the compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-210 nm) is often used. For higher sensitivity, derivatization with a UV-active agent or the use of an alternative detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be considered.

-

General Protocol:

-

Prepare a stock solution of the sample in the mobile phase or a suitable solvent.

-

Prepare a series of calibration standards if quantitative analysis is required.

-

Set up the HPLC system with the appropriate column and mobile phase conditions.

-

Inject the sample and standards.

-

Analyze the resulting chromatograms to determine the retention time of the main peak and calculate the purity based on the peak area percentage.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the compound's identity. Both ¹H and ¹³C NMR should be performed.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Add a small amount of an internal standard (e.g., TMS) if required.

-

Data Acquisition and Processing:

-

Acquire ¹H and ¹³C NMR spectra.

-

Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Analyze the chemical shifts, coupling constants, and integration of the signals to confirm that the spectral data is consistent with the structure of this compound.

-

References

- 1. This compound | 1254115-16-6 [sigmaaldrich.com]

- 2. PubChemLite - this compound (C6H12FNO) [pubchemlite.lcsb.uni.lu]

- 3. ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride | C6H13ClFNO | CID 91825876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemuniverse.com [chemuniverse.com]

- 5. (4-Fluoropiperidin-4-YL)methanol | 949100-11-2 | Benchchem [benchchem.com]

Navigating the Solubility Landscape of (4-Fluoropiperidin-4-yl)methanol Hydrochloride in Organic Solvents: A Technical Guide

For Immediate Release

Introduction

(4-Fluoropiperidin-4-yl)methanol hydrochloride is a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. Understanding its solubility in a range of organic solvents is paramount for its purification, formulation, and development as a potential therapeutic agent. The hydrochloride salt form is often utilized to improve the aqueous solubility and stability of amine-containing compounds. However, its solubility in organic media is crucial for various stages of drug development, including synthesis, crystallization, and the preparation of stock solutions for biological screening. This guide details the necessary steps to systematically determine and interpret the solubility of this compound.

Core Principles of Solubility for Amine Hydrochloride Salts

The solubility of an amine hydrochloride salt, such as this compound, in organic solvents is governed by a delicate balance of intermolecular forces. The ionic nature of the hydrochloride salt generally favors solubility in polar solvents capable of solvating both the cation (the protonated piperidine derivative) and the chloride anion. However, the organic scaffold of the molecule introduces lipophilic character, which can enhance solubility in less polar organic solvents.

Key factors influencing solubility include:

-

Solvent Polarity: A solvent's ability to form hydrogen bonds and engage in dipole-dipole interactions is a primary determinant.

-

Temperature: For most solid solutes, solubility increases with temperature.

-

Lattice Energy of the Solute: The strength of the crystal lattice of the hydrochloride salt must be overcome by solvent-solute interactions for dissolution to occur.

-

Molecular Structure of the Solvent: The size and shape of the solvent molecules can influence how effectively they can pack around the solute.

Experimental Protocol for Solubility Determination

A robust and reproducible experimental protocol is essential for generating high-quality solubility data. The following outlines a standard isothermal equilibrium method.

Materials and Equipment

-

This compound (purity >99%)

-

A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, N,N-dimethylformamide) of analytical grade or higher

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Procedure

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of each selected organic solvent in sealed vials.

-

Equilibration: The vials are placed in a thermostatic shaker set to a constant temperature (e.g., 298.15 K, 308.15 K, 318.15 K) and agitated for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, the suspensions are allowed to settle. The vials are then centrifuged to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Dilution: A known volume of the clear supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe and immediately filtered through a syringe filter to remove any undissolved solid. The filtered solution is then accurately diluted with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantitative Analysis: The concentration of this compound in the diluted samples is determined by a validated HPLC method.

-

Data Calculation: The mole fraction solubility (x) is calculated using the determined concentration, the density of the solvent, and the molecular weights of the solute and solvent.

Data Presentation and Analysis

To facilitate comparison and analysis, all quantitative solubility data should be presented in a structured tabular format.

Table 1: Mole Fraction Solubility of this compound in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Methanol | 298.15 | Data to be determined |

| 308.15 | Data to be determined | |

| 318.15 | Data to be determined | |

| Ethanol | 298.15 | Data to be determined |

| 308.15 | Data to be determined | |

| 318.15 | Data to be determined | |

| Isopropanol | 298.15 | Data to be determined |

| 308.15 | Data to be determined | |

| 318.15 | Data to be determined | |

| Acetone | 298.15 | Data to be determined |

| 308.15 | Data to be determined | |

| 318.15 | Data to be determined | |

| Acetonitrile | 298.15 | Data to be determined |

| 308.15 | Data to be determined | |

| 318.15 | Data to be determined | |

| Ethyl Acetate | 298.15 | Data to be determined |

| 308.15 | Data to be determined | |

| 318.15 | Data to be determined |

Thermodynamic Modeling

The temperature-dependent solubility data can be correlated using various thermodynamic models, such as the modified Apelblat equation or the van't Hoff equation. These models can provide insights into the thermodynamic parameters of the dissolution process, including the enthalpy, entropy, and Gibbs free energy of solution.

Visualization of Experimental Workflow

A clear visual representation of the experimental workflow ensures a standardized and reproducible process.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a comprehensive roadmap for the systematic investigation of the solubility of this compound in organic solvents. By following the detailed experimental protocols and data analysis frameworks presented, researchers can generate the critical data needed to advance the development of this and other novel pharmaceutical compounds. The generation of such fundamental physicochemical data is an indispensable step in the journey from discovery to clinical application.

Stability and Storage of (4-Fluoropiperidin-4-yl)methanol hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (4-Fluoropiperidin-4-yl)methanol hydrochloride. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document outlines a framework for stability assessment based on established principles of pharmaceutical stability testing, including the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, including its metabolic stability.[1] Understanding the chemical stability of this hydrochloride salt is crucial for ensuring its quality, safety, and efficacy throughout its lifecycle, from laboratory research to potential clinical applications.

Hydrochloride salts are frequently utilized in pharmaceuticals to enhance solubility and stability. However, they can also be susceptible to certain degradation pathways, making a thorough stability assessment essential.[2]

Recommended Storage Conditions

Based on information from chemical suppliers, the general recommendation for the storage of this compound is at room temperature .[3][4][5][6] One supplier suggests storage under an inert atmosphere ("Argon charged"), which indicates potential sensitivity to oxidation.[5]

For long-term storage and to ensure the integrity of the compound, particularly for use as a reference standard or in sensitive biological assays, the following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (20-25°C) or Refrigerated (2-8°C) | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent potential oxidative degradation of the piperidine ring. |

| Light | Protect from light | To prevent photolytic degradation. |

| Moisture | Store in a tightly sealed container in a dry place | To prevent hydrolysis and deliquescence. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented, potential degradation can be inferred based on the functional groups present in the molecule.

Caption: Potential degradation pathways for this compound.

The primary sites susceptible to degradation are the piperidine ring and the hydrochloride salt form.[7]

-

Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or other oxidative degradation products.[7]

-

Hydrolysis: As a hydrochloride salt, there is a potential for disproportionation in the presence of moisture, where the salt converts to the free base.[2]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation, often through radical mechanisms.[8]

-

Thermal Degradation: High temperatures can lead to the decomposition of the molecule.[7]

Stability Testing Framework

A comprehensive stability testing program for this compound should be designed and executed in accordance with ICH guidelines Q1A(R2).[3][5][8] This involves long-term, intermediate, and accelerated stability studies, as well as forced degradation (stress testing) to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[9]

| Stress Condition | Typical Protocol | Potential Outcome |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Generally stable due to the hydrochloride salt form. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Potential for degradation. |

| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | Susceptible to oxidation, formation of N-oxide and other products. |

| Thermal Degradation | Solid state at 80°C for 48 hours | Potential for decomposition. |

| Photostability | Exposure to light according to ICH Q1B guidelines | Potential for degradation. |

Formal Stability Studies

Formal stability studies should be conducted on at least three primary batches to establish a re-test period or shelf life.[8]

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Experimental Protocols

The following are representative experimental protocols for conducting stability studies.

Protocol for Forced Degradation Study

Caption: A general workflow for conducting forced degradation studies.

-

Objective: To identify potential degradation products and pathways.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Subject aliquots of the stock solution (or solid material for thermal and photolytic stress) to the stress conditions outlined in the table in section 4.1.

-

At specified time points, withdraw samples. For acid and base hydrolysis, neutralize the samples before analysis.

-

Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

-

-

Analysis:

-

The HPLC method should be capable of separating the parent compound from all significant degradation products. A C18 reversed-phase column is often suitable.[10][11]

-

Use a photodiode array (PDA) detector to check for peak purity.

-

Mass spectrometry (MS) can be used to identify the mass of the degradation products, aiding in structure elucidation.

-

Protocol for Formal Stability Study

Caption: A typical workflow for a formal stability study.

-

Objective: To establish a re-test period for the drug substance.

-

Methodology:

-

Package the this compound in a container closure system that simulates the proposed packaging for storage and distribution.

-

Place the samples in stability chambers maintained at the conditions specified in the table in section 4.2.

-

At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies), withdraw samples for analysis.

-

-

Testing Parameters:

-

Appearance: Visual inspection for any changes in physical appearance (e.g., color, crystallinity).

-

Assay: Quantification of the active substance using a validated stability-indicating HPLC method.

-

Degradation Products: Identification and quantification of any degradation products.

-

Water Content: Determination of water content by Karl Fischer titration, especially if the compound is hygroscopic.

-

Conclusion

References

- 1. (4-Fluoropiperidin-4-YL)methanol | 949100-11-2 | Benchchem [benchchem.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. mastercontrol.com [mastercontrol.com]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. pharma.gally.ch [pharma.gally.ch]

- 6. pharmtech.com [pharmtech.com]

- 7. benchchem.com [benchchem.com]

- 8. snscourseware.org [snscourseware.org]

- 9. researchgate.net [researchgate.net]

- 10. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-Fluoropiperidin-4-yl)methanol Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluoropiperidin-4-yl)methanol hydrochloride has emerged as a pivotal structural motif in modern medicinal chemistry. Its strategic incorporation of a fluorine atom and a hydroxymethyl group onto a piperidine scaffold offers a unique combination of physicochemical and pharmacological properties. This technical guide provides an in-depth overview of the discovery, synthesis, and known biological relevance of this compound, positioning it as a valuable building block for the development of novel therapeutics, particularly in the realm of neurological disorders. While specific quantitative bioactivity data for the parent compound remains limited in public literature, its utility is primarily demonstrated through the enhanced properties of its derivatives.

Discovery and Historical Context

The development of this compound is rooted in the confluence of two significant streams of research in pharmaceutical sciences: the enduring importance of the piperidine scaffold and the strategic use of fluorine in drug design.[1] Piperidine rings, being prevalent in natural alkaloids, have long been recognized for their favorable pharmacokinetic profiles and ability to interact with a wide array of biological targets.[1]

The systematic incorporation of fluorine into organic molecules gained considerable momentum in the mid-20th century.[1] Medicinal chemists recognized that the introduction of fluorine could profoundly modulate a molecule's metabolic stability, bioavailability, and binding affinity without significantly altering its size.[1]

The precise origin of this compound is not attributed to a single discovery but rather emerged from broader synthetic programs in the late 20th and early 21st centuries.[1] These programs focused on creating novel, fluorinated pharmaceutical intermediates to enhance the properties of drug candidates.[1] Historical records suggest its initial synthesis and characterization were part of these larger efforts to expand the chemical space available for drug discovery.[1]

Physicochemical Properties

A summary of the key physicochemical properties of (4-fluoropiperidin-4-yl)methanol and its hydrochloride salt is presented in Table 1. The hydrochloride salt is typically prepared to improve the compound's stability and aqueous solubility.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₁₂FNO (base) | --INVALID-LINK-- |

| C₆H₁₃ClFNO (HCl salt) | --INVALID-LINK-- | |

| Molecular Weight | 133.17 g/mol (base) | --INVALID-LINK-- |

| 169.62 g/mol (HCl salt) | --INVALID-LINK-- | |

| CAS Number | 949100-11-2 (base) | --INVALID-LINK-- |

| 1254115-16-6 (HCl salt) | --INVALID-LINK-- | |

| Appearance | Solid | --INVALID-LINK-- |

| Purity (typical) | >95% | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process involving the introduction of the fluorine and hydroxymethyl functionalities onto a protected piperidine ring, followed by deprotection and salt formation. Below is a representative synthetic scheme and a detailed experimental protocol adapted from established methods for the synthesis of the N-Boc protected intermediate.

Synthetic Scheme

References

A Technical Guide to the Spectroscopic Analysis of (4-Fluoropiperidin-4-yl)methanol hydrochloride

This technical guide provides a detailed overview of the spectroscopic data for (4-Fluoropiperidin-4-yl)methanol hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document outlines the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the available data in a structured format.

Data Presentation

Table 1: Predicted Mass Spectrometry Data

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 134.09757 |

| [M+Na]⁺ | 156.07951 |

| [M-H]⁻ | 132.08301 |

| [M+NH₄]⁺ | 151.12411 |

| [M+K]⁺ | 172.05345 |

| [M+H-H₂O]⁺ | 116.08755 |

| [M+HCOO]⁻ | 178.08849 |

| [M+CH₃COO]⁻ | 192.10414 |

| [M]⁺ | 133.08974 |

| [M]⁻ | 133.09084 |

Data sourced from PubChem.[1]

Table 2: Expected ¹H NMR Data and Multiplicity

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Predicted Range | Predicted | Predicted | -CH₂- (Piperidine Ring) |

| Predicted Range | Predicted | Predicted | -CH₂- (Piperidine Ring) |

| Predicted Range | Predicted | Predicted | -CH₂OH |

| Predicted Range | Predicted | Predicted | -NH₂⁺- |

| Predicted Range | Predicted | Predicted | -OH |

Table 3: Expected ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| Predicted Range | -C-F (Quaternary) |

| Predicted Range | -CH₂- (Piperidine Ring) |

| Predicted Range | -CH₂OH |

Table 4: Expected Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| Predicted Range | O-H stretch (alcohol) |

| Predicted Range | N-H stretch (ammonium) |

| Predicted Range | C-H stretch (alkane) |

| Predicted Range | C-F stretch |

| Predicted Range | C-O stretch (alcohol) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the solid sample is weighed and dissolved in 0.7-1.0 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄) in a clean vial.[2] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest. The resulting solution is then filtered or carefully transferred via pipette into a standard 5 mm NMR tube to a depth of about 4-5 cm.[2]

-

¹H NMR Spectroscopy : The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.[3][4] A standard proton experiment is run to obtain information on the chemical shifts, spin-spin coupling constants, and integration of the proton signals.[4] Chemical shifts are reported in parts per million (ppm) relative to a reference standard, such as tetramethylsilane (TMS) or the residual solvent peak.[3]

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz or 125 MHz.[3] A proton-decoupled experiment is commonly performed to simplify the spectrum, resulting in single lines for each unique carbon atom.[5] Due to the low natural abundance of the ¹³C isotope, a larger number of scans is usually required to achieve a good signal-to-noise ratio.[6]

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) : A small amount of the solid sample (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[7] A drop of this solution is then placed onto a salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[7]

-

Data Acquisition : The salt plate with the sample film is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the clean, empty salt plate is recorded first.[8] The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹.[8] The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization : A small amount of the sample is introduced into the mass spectrometer. For a non-volatile solid like a hydrochloride salt, a soft ionization technique such as Electrospray Ionization (ESI) is often employed.[9] The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to promote protonation) and infused into the ion source.

-

Mass Analysis : The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).[10]

-

Calibration : To ensure high mass accuracy, the instrument is calibrated using a known reference compound either before the analysis (external calibration) or simultaneously with the sample (internal calibration or lock mass).[11] This allows for the precise determination of the molecular weight and elemental composition of the compound and its fragments.[9]

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

- 1. PubChemLite - this compound (C6H12FNO) [pubchemlite.lcsb.uni.lu]

- 2. chem.latech.edu [chem.latech.edu]

- 3. rsc.org [rsc.org]

- 4. sc.edu [sc.edu]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. zefsci.com [zefsci.com]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Potential Biological Activities of (4-Fluoropiperidin-4-yl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluoropiperidin-4-yl)methanol hydrochloride is a fluorinated piperidine derivative that serves as a versatile synthetic building block in medicinal chemistry. While direct biological activity data for this specific compound is limited in public literature, its structural motif is a key component in a variety of biologically active molecules. The incorporation of a fluorine atom at the 4-position of the piperidine ring can enhance metabolic stability, binding affinity, and selectivity for biological targets. This technical guide consolidates the current understanding of the potential biological activities of this compound by examining the pharmacological profiles of its derivatives. The primary areas of interest include neuroscience, oncology, and receptor pharmacology. This document provides a comprehensive overview of its potential mechanisms of action, summaries of relevant quantitative data from related compounds, detailed experimental protocols for assessing these activities, and visual representations of key signaling pathways and experimental workflows.

Introduction

The piperidine scaffold is a privileged structure in drug discovery, present in numerous approved therapeutic agents.[1] Chemical modification of the piperidine ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a fluorine atom, as seen in this compound, is a common strategy to improve drug-like properties.[2] The fluorine atom can increase metabolic stability by blocking sites of oxidation and can modulate the pKa of the piperidine nitrogen, influencing its interaction with biological targets.[2] The hydroxymethyl group provides a handle for further chemical elaboration.

This guide explores the latent biological potential of this compound by dissecting the activities of compounds that incorporate this core structure. The evidence points towards three primary areas of potential therapeutic application:

-

Serotonin Reuptake Inhibition: As a potential treatment for depression and anxiety disorders.

-

Anticancer Activity: Through various mechanisms, including the potential for AMP-activated protein kinase (AMPK) activation.

-

G-Protein Coupled Receptor (GPCR) Modulation: Targeting a wide range of physiological processes.

Potential Biological Activities and Mechanisms of Action

Serotonin Reuptake Inhibition

Derivatives of (4-Fluoropiperidin-4-yl)methanol are being investigated as selective serotonin reuptake inhibitors (SSRIs).[2] SSRIs function by blocking the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft and thereby enhancing serotonergic neurotransmission. This mechanism is central to the treatment of major depressive disorder and other mood disorders.

Signaling Pathway:

Anticancer Activity

The piperidine moiety is found in numerous anticancer agents.[3][4] Research into fluorinated piperidine derivatives suggests they can selectively inhibit the growth of human cancer cell lines.[2] One potential mechanism is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2] Activation of AMPK in cancer cells can lead to the inhibition of cell growth and proliferation. Other piperidine derivatives have been shown to induce apoptosis and exhibit cytotoxic potential against various cancer cell lines.[5][6]

Signaling Pathway:

G-Protein Coupled Receptor (GPCR) Modulation

The versatility of the piperidine scaffold makes it a valuable component in the design of ligands for G-protein coupled receptors (GPCRs).[1] GPCRs are a large family of transmembrane receptors that play crucial roles in virtually every physiological process. By modifying the substituents on the piperidine ring, it is possible to develop selective agonists, antagonists, or allosteric modulators for specific GPCRs, opening up therapeutic possibilities for a wide range of diseases.

Quantitative Data Summary

| Compound Class | Target | Activity | Value | Assay Type | Reference |

| 4,4-difluoropiperidine derivative | Dopamine D4 Receptor | Ki | 5.5 nM | Radioligand Binding | [7] |

| 4,4-difluoropiperidine derivative | Dopamine D4 Receptor | Ki | 1.7 nM | Radioligand Binding | [7] |

| Pleuromutilin derivative with 4-fluorophenyl group | MRSA | MIC | 0.03125 µg/mL | Antibacterial Susceptibility | [8] |

| SERT Inhibitor | SERT | IC50 | 2.61 nM | TRACT Assay | [9][10] |

Experimental Protocols

Serotonin Reuptake Inhibition Assay

This protocol describes a cell-based assay to determine the in vitro inhibitory activity of a test compound on the human serotonin transporter (SERT).[11][12][13]

Experimental Workflow:

Methodology:

-

Cell Culture: Maintain HEK293 cells stably expressing the human serotonin transporter (hSERT) in appropriate culture medium.

-

Cell Plating: Seed the hSERT-expressing cells into 96-well microplates at a suitable density and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of the test compound or a reference compound (e.g., fluoxetine) for 15-30 minutes at 37°C.

-

Uptake Initiation: Initiate serotonin uptake by adding [³H]Serotonin to each well.

-

Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C.

-

Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of specific [³H]Serotonin uptake against the logarithm of the test compound concentration.

AMPK Activity Assay

This protocol outlines a luminescent-based in vitro assay to measure the activity of AMP-activated protein kinase (AMPK).[14][15]

Methodology:

-

Reagent Preparation: Prepare stocks of ATP, AMPK substrate (e.g., a synthetic peptide), and AMP in a kinase buffer. Prepare serial dilutions of the test compound.

-

Kinase Reaction: In a white 96-well plate, add the diluted active AMPK enzyme, the substrate/AMP mixture, and the test compound or vehicle. Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ATP Depletion: Add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP Detection and Luminescence Measurement: Add a Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus to the AMPK activity.

-

Data Analysis: Calculate the percentage of AMPK activity relative to a control and determine the EC50 (for activators) or IC50 (for inhibitors) of the test compound.

GPCR Binding Assay

This protocol describes a radioligand competition binding assay to determine the binding affinity (Ki) of a test compound for a specific GPCR.[16][17][18]

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

-

Assay Setup: In a 96-well plate, add binding buffer, a serial dilution of the unlabeled test compound, a fixed concentration of a suitable radiolabeled ligand for the target GPCR, and the cell membrane preparation.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials and measure the radioactivity.

-

Data Analysis: Determine the IC50 value of the test compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound represents a valuable starting point for the development of novel therapeutic agents. While the compound itself may primarily serve as a synthetic intermediate, the consistent appearance of its core structure in molecules with significant biological activity highlights its importance in medicinal chemistry. The strategic placement of the fluorine atom and the hydroxymethyl group provides a foundation for creating compounds with enhanced pharmacological properties. Further investigation into derivatives of this scaffold is warranted to fully explore its therapeutic potential in neuroscience, oncology, and beyond. The experimental protocols provided in this guide offer a framework for researchers to assess the biological activities of novel compounds derived from this promising chemical entity.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (4-Fluoropiperidin-4-YL)methanol | 949100-11-2 | Benchchem [benchchem.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bioivt.com [bioivt.com]

- 14. benchchem.com [benchchem.com]

- 15. promega.com [promega.com]

- 16. Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]

Methodological & Application

Application Notes and Protocols: (4-Fluoropiperidin-4-yl)methanol Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluoropiperidin-4-yl)methanol hydrochloride is a valuable heterocyclic building block in medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous approved drugs, and the introduction of a fluorine atom can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential therapeutic agents, with a focus on its application in the development of Dopamine D4 receptor antagonists.

The Dopamine D4 receptor (D4R) is a G-protein coupled receptor primarily expressed in the brain. Its modulation is a key strategy in the treatment of various neurological and psychiatric disorders. Notably, D4R antagonists are being investigated for their potential to treat L-DOPA-induced dyskinesias in Parkinson's disease.[2][3] The protocols outlined below are based on established synthetic methodologies for analogous fluorinated piperidine derivatives and their application in targeting the D4 receptor.[1][2][3]

Key Applications

The primary application of this compound is as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. Its key structural features, the secondary amine and the primary alcohol, allow for a variety of chemical modifications to generate diverse libraries of compounds for drug discovery.

Data Presentation: Dopamine D4 Receptor Antagonists

The following table summarizes the binding affinity data for a series of synthesized 4,4-difluoropiperidine analogs, which serve as a model for compounds derivable from (4-Fluoropiperidin-4-yl)methanol. The data highlights the structure-activity relationship (SAR) for the phenoxy ether moiety attached to the piperidine core.

| Compound ID | R Group (Phenoxy Moiety) | Ki (nM) for Dopamine D4 Receptor |

| 8a | 4-Fluorophenyl | Similar potency to 7a (Ki = 140-320 nM) |

| 8b | 3,4-Difluorophenyl | 5.5 |

| 8c | 3-Methylphenyl | 13 |

| 8d | 4-Chlorophenyl | 53 |

| 8e | Phenyl | 27 |

| 8f | 3-Fluoro-4-methylphenyl | 72 |

| 8g-k | Various Heterocyclic Ethers | 150 - 1,660 |

| 14a | Not specified in snippets | 0.3 |

Note: The data presented is for 4,4-difluoro-piperidine analogs as a close proxy for what could be achieved with the monofluorinated building block. The original research should be consulted for the full dataset and experimental details.[1][2][3]

Experimental Protocols

Protocol 1: N-Boc Protection of (4-Fluoropiperidin-4-yl)methanol

This initial step protects the piperidine nitrogen to allow for selective modification of the hydroxyl group.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc)2O

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Suspend this compound (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (Et3N) (2.2 eq) and stir the mixture at room temperature for 15 minutes.

-

Add di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) portion-wise.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with saturated aqueous NaHCO3 solution and then with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate.

Protocol 2: Synthesis of Phenoxy Ether Derivatives via Mesylation and Nucleophilic Substitution

This protocol describes the conversion of the hydroxyl group to a leaving group followed by substitution with a phenol to form the desired ether linkage.

Materials:

-

tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (from Protocol 1)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Substituted phenol (e.g., 3,4-difluorophenol)

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF)

Procedure:

-

Mesylation: Dissolve tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

-

Slowly add methanesulfonyl chloride (1.2 eq) and stir the mixture at 0 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous MgSO4, filter, and concentrate to obtain the crude mesylate.

-

Nucleophilic Substitution: To a solution of the substituted phenol (1.2 eq) in DMF, add sodium hydride (1.2 eq) at 0 °C and stir for 30 minutes.

-

Add a solution of the crude mesylate in DMF to the phenoxide solution.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired Boc-protected phenoxy ether derivative.

Protocol 3: Deprotection of the Piperidine Nitrogen

The final step involves the removal of the Boc protecting group to yield the target compound.

Materials:

-

Boc-protected phenoxy ether derivative (from Protocol 2)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected phenoxy ether derivative in DCM.

-

Add an excess of TFA or a 4M solution of HCl in dioxane.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the final product.

-

Collect the solid by filtration and dry under vacuum.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for Dopamine D4 receptor antagonists.

Dopamine D4 Receptor Signaling Pathway

Caption: Dopamine D4 receptor signaling pathway.

References

Applications of (4-Fluoropiperidin-4-yl)methanol Hydrochloride in Drug Discovery: A Detailed Overview

(4-Fluoropiperidin-4-yl)methanol hydrochloride has emerged as a valuable building block in medicinal chemistry, offering a unique scaffold for the development of novel therapeutic agents. Its strategic incorporation of a fluorine atom and a hydroxymethyl group on the piperidine ring imparts favorable pharmacological properties, making it an attractive starting point for drug discovery programs targeting a range of diseases, most notably in the fields of oncology and neurology.

The presence of the fluorine atom at the 4-position of the piperidine ring is a key feature, known to enhance metabolic stability and improve the binding affinity of drug candidates to their biological targets.[1] The hydroxymethyl group provides a versatile handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

This document provides detailed application notes and protocols for the use of this compound in the discovery of novel kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

Application Note 1: Synthesis of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

Derivatives of this compound have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyrrolo[2,3-d]pyrimidine core is a well-established scaffold for kinase inhibitors, and its combination with the fluoropiperidine moiety has led to the development of promising drug candidates.

A key application of this compound is in the synthesis of oxy-fluoropiperidine derivatives that act as kinase inhibitors. These compounds have shown potential in the prevention and treatment of diseases that benefit from kinase inhibition.

Experimental Protocol: Synthesis of a Fluoropiperidinyl-Oxy-Pyrrolo[2,3-d]pyrimidine Derivative

This protocol outlines a general synthetic route for the preparation of a kinase inhibitor candidate incorporating the (4-Fluoropiperidin-4-yl)methanol scaffold.

Step 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

The synthesis typically begins with the construction of the core heterocyclic system. A common method involves the reaction of a substituted pyrimidine with a suitable partner to form the fused pyrrole ring.

-

Reaction: A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and a desired amine (e.g., (1-ethyl-1H-pyrazol-4-yl)amine) is heated in a suitable solvent such as n-butanol in the presence of a base like diisopropylethylamine (DIPEA).

-

Work-up: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by column chromatography.

Step 2: Coupling with the Fluoropiperidine Moiety

The hydroxymethyl group of this compound is utilized for coupling to the pyrrolo[2,3-d]pyrimidine core via an ether linkage.

-

Reaction: The product from Step 1 is reacted with (4-Fluoropiperidin-4-yl)methanol in the presence of a suitable coupling agent and base, such as sodium hydride, in an anhydrous solvent like dimethylformamide (DMF).

-

Work-up: The reaction is quenched, and the product is extracted and purified using standard techniques.

Step 3: Final Modification (e.g., Acryloylation)

To enhance the covalent binding to the target kinase, an acryloyl group can be introduced onto the piperidine nitrogen.

-